molecular formula C22H21NO7S B11150697 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

カタログ番号: B11150697
分子量: 443.5 g/mol
InChIキー: HEWYGZKZSSSBAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic small molecule characterized by a coumarin scaffold (2-oxo-2H-chromen-7-yl) substituted with a 4-methoxyphenyl group at position 3 and an ether-linked acetamide moiety at position 6. The acetamide side chain incorporates a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances solubility and modulates electronic properties .

特性

分子式

C22H21NO7S

分子量

443.5 g/mol

IUPAC名

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C22H21NO7S/c1-28-17-5-2-14(3-6-17)19-10-15-4-7-18(11-20(15)30-22(19)25)29-12-21(24)23-16-8-9-31(26,27)13-16/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,23,24)

InChIキー

HEWYGZKZSSSBAH-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4)OC2=O

製品の起源

United States

準備方法

Catalytic Pechmann Condensation

The Ti(IV)-doped ZnO catalyst (Zn<sub>0.925</sub>Ti<sub>0.075</sub>O) demonstrated exceptional performance in coumarin synthesis, achieving 88% yield in 3 hours under solvent-free conditions at 110°C. Key parameters include:

CatalystReaction Time (h)Yield (%)Turnover Frequency (h<sup>−1</sup>)
Zn<sub>0.925</sub>Ti<sub>0.075</sub>O38867.69

Procedure :

  • Combine resorcinol (1,3-dihydroxybenzene, 2 mmol) and ethyl 3-(4-methoxyphenyl)acetoacetate (2 mmol).

  • Add Zn<sub>0.925</sub>Ti<sub>0.075</sub>O (10 mol%) and heat at 110°C under solvent-free conditions.

  • Monitor reaction completion via TLC; purify via column chromatography.

The catalyst’s Lewis acidity activates β-ketoesters, facilitating nucleophilic attack by the phenolic hydroxyl group. Cyclization and dehydration yield the coumarin scaffold.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene sulfone amine is prepared through oxidation and subsequent functionalization:

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid at 60°C for 12 hours (yield: 92%).

Introduction of the Amine Group

Amination at the 3-position is achieved via a two-step process:

  • Nitration : Treat 1,1-dioxidotetrahydrothiophene with nitric acid (HNO<sub>3</sub>) at 0°C to form the nitro derivative.

  • Reduction : Reduce the nitro group using hydrogen (H<sub>2</sub>) and palladium on carbon (Pd/C) in ethanol, yielding 1,1-dioxidotetrahydrothiophen-3-amine (overall yield: 68%).

Formation of the Acetamide Linker

The 7-hydroxy group of the coumarin is functionalized with the acetamide chain through nucleophilic substitution:

Activation of the Hydroxyl Group

  • React 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (1 mmol) with bromoacetyl bromide (1.2 mmol) in dry dichloromethane (DCM) at 0°C.

  • Add triethylamine (TEA, 1.5 mmol) to neutralize HBr, forming 7-(bromoacetoxy)coumarin (yield: 85%).

Coupling with the Amine

  • Dissolve 7-(bromoacetoxy)coumarin (1 mmol) and 1,1-dioxidotetrahydrothiophen-3-amine (1.2 mmol) in acetonitrile.

  • Heat at 60°C for 6 hours, followed by purification via recrystallization (yield: 78%).

Overall Synthetic Pathway and Optimization

The integrated synthesis involves three critical stages, each requiring precise optimization:

Coumarin Synthesis Optimization

  • Catalyst Reusability : Zn<sub>0.925</sub>Ti<sub>0.075</sub>O retains 85% activity after seven cycles, minimizing costs.

  • Solvent-Free Conditions : Eliminate solvent recovery steps, improving environmental compatibility.

Challenges in Amination

  • Regioselectivity : Nitration at the 3-position requires strict temperature control (0–5°C) to avoid byproducts.

  • Reduction Efficiency : Pd/C loading (5 wt%) ensures complete nitro-to-amine conversion without over-reduction.

Acetamide Coupling Efficiency

  • Reaction Kinetics : Higher temperatures (>60°C) lead to decomposition; optimal at 60°C.

  • Purification : Recrystallization from ethanol/water (4:1) achieves >95% purity.

Comparative Analysis of Methodologies

StepMethodYield (%)Key Advantage
Coumarin SynthesisZn<sub>0.925</sub>Ti<sub>0.075</sub>O Catalysis88Short reaction time, high recyclability
Tetrahydrothiophene AminationNitration/Reduction68Regioselective functionalization
Acetamide FormationNucleophilic Substitution78Mild conditions, high purity

化学反応の分析

科学研究への応用

N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[3-(4-メトキシフェニル)-2-オキソ-2H-クロメン-7-イル]オキシ}アセトアミドは、いくつかの科学研究への応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌性または抗がん性などの潜在的な生物活性について調査されています。

    医学: 薬剤候補としての役割を含む、潜在的な治療効果について検討されています。

    産業: 新しい材料の開発や、さまざまな産業プロセスにおける触媒として使用されています。

科学的研究の応用

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

作用機序

類似の化合物との比較

類似の化合物

  • N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-4-メトキシベンゼンスルホンアミド
  • N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-4-メチルベンザミド

独自性

N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-{[3-(4-メトキシフェニル)-2-オキソ-2H-クロメン-7-イル]オキシ}アセトアミドは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。この独自性により、さまざまな研究および産業用途に貴重な化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the coumarin core, acetamide side chain, and substituent groups. Below is a detailed comparison:

Structural Analogs with Modified Coumarin Substituents

Compound Name Key Structural Differences Molecular Weight Notable Properties/Activity Reference
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide 2-Ethoxyphenoxy substituent at position 3; 4-oxo-4H-chromen (vs. 2-oxo-2H-chromen) 473.496 Increased lipophilicity due to ethoxy group; altered binding affinity in enzyme assays
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide Chloro and dimethyl groups at positions 6, 3, and 4 on coumarin 399.8 Enhanced steric bulk; potential for improved target selectivity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide Cyclopenta-fused coumarin core; N-methylation on acetamide 405.5 Rigidified structure; possible metabolic stability improvements

Analogs with Modified Acetamide Side Chains

Compound Name Key Structural Differences Molecular Weight Notable Properties/Activity Reference
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-indol-1-yl}acetamide Thiazolidinone-thioxo and indole moieties replacing coumarin Not reported Dual inhibitory activity (kinase and protease) due to thiazolidinone
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophene and thiophene substituents; lacks sulfone group 264.3 Reduced solubility; increased π-π stacking potential
N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide Sulfamoylphenyl group at position 3; carboxamide replaces ether-linked acetamide 314.3 Enhanced hydrogen-bonding capacity; urease inhibition reported

Functional Analogs in Therapeutic Contexts

  • Hit1 (N-(4-(furan-2-yl)butan-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide) :
    Shares the 3-(4-methoxyphenyl)-coumarin scaffold but replaces the sulfone-containing side chain with a furan-butyl group. Demonstrates heparanase inhibition (IC₅₀ = 1.2 µM), suggesting the 4-methoxyphenyl-coumarin motif is critical for binding .
  • 4cf (2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide) :
    Trifluoromethyl group at position 4 increases electronegativity and metabolic stability. Used in anticancer studies due to enhanced membrane permeability .

Key Research Findings

  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density to the coumarin core, stabilizing the lactone ring and enhancing fluorescence properties compared to analogs with electron-withdrawing groups (e.g., chloro in ) .
  • Solubility: The 1,1-dioxidotetrahydrothiophen-3-yl group improves aqueous solubility (logP ≈ 1.8) relative to non-sulfonated analogs (logP > 3.0) .
  • Biological Activity : Analogs with bulkier substituents (e.g., cyclopenta-fused coumarin in ) show reduced off-target effects in kinase screens, while simpler derivatives (e.g., ) exhibit broader but less potent inhibition.

生物活性

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that combines a tetrahydrothiophene moiety with a chromenyl group, which is believed to contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N2O6SC_{24}H_{22}N_{2}O_{6}S with a molecular weight of approximately 470.5 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of both a thiophene and a chromenyl derivative.

PropertyValue
Molecular FormulaC24H22N2O6S
Molecular Weight470.5 g/mol
IUPAC NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results. The phenoxy-N-acetamide scaffold has been associated with anticancer activities in several studies, suggesting that modifications to this structure could enhance efficacy against cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce inflammation markers in cell cultures, showcasing its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide:

  • Antimicrobial Efficacy : A study highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest clinical relevance .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25
  • Anticancer Activity : Research indicated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
    Cell LineIC50 (µM)
    MCF7 (Breast Cancer)5
    A549 (Lung Cancer)8
  • Anti-inflammatory Studies : In vivo models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:

  • Coupling of chromene and tetrahydrothiophene moieties : Use polar aprotic solvents (e.g., DMF or DCM) with K₂CO₃ as a base to facilitate nucleophilic substitution of the chromen-7-yloxy group .
  • Amide bond formation : Activate the carboxylic acid group with coupling agents like EDCl/HOBt to ensure high yield and purity .
  • Purification : Chromatography (silica gel or HPLC) is essential to isolate the target compound from by-products. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
    • Optimization : Adjust temperature (room temp. to 80°C) and solvent polarity to balance reaction rate and selectivity. For example, higher temperatures accelerate cyclization but may increase side reactions .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the tetrahydrothiophene-dioxide ring (δ ~3.5–4.5 ppm for SO₂-adjacent protons) and the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 474.12) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups, such as carbonyl (C=O at ~1700 cm⁻¹) and sulfone (S=O at ~1300–1150 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Experimental Design :

  • Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) and assay conditions (e.g., pH 7.4 buffer) to minimize variability .
  • Orthogonal assays : Validate anticancer activity via both MTT and apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .
    • Data Analysis : Employ statistical tools (e.g., ANOVA with Tukey post-hoc tests) to assess significance. For conflicting solubility data, compare results in DMSO vs. aqueous buffers using UV-Vis spectroscopy .

Q. How do structural modifications (e.g., substituents on the chromene ring) affect the compound’s stability and bioactivity?

  • Structure-Activity Relationship (SAR) Study :

  • Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to assess changes in redox stability.
  • Stability testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring. For example, electron-donating groups (e.g., -OCH₃) enhance oxidative stability but may reduce solubility .
    • Biological Impact : Test modified analogs in kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent effects with IC₅₀ values .

Methodological Considerations

  • Contradiction Management : If biological assays conflict, cross-validate using primary cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Synthetic Challenges : Side reactions during amide coupling can be mitigated by pre-activating the acid and using excess amine .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。